3-Hexyl-1,2-oxazol-5-amine
Overview
Description
3-Hexyl-1,2-oxazol-5-amine is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 . It is also known by other names such as 3-Hexylisoxazol-5-amine and 5-Isoxazolamine, 3-hexyl- .
Molecular Structure Analysis
The molecular structure of 3-Hexyl-1,2-oxazol-5-amine consists of a five-membered heterocyclic ring with one nitrogen and one oxygen atom in its backbone . The hexyl group is attached to the third carbon of the oxazol ring .Physical And Chemical Properties Analysis
The predicted boiling point of 3-Hexyl-1,2-oxazol-5-amine is 297.3±20.0 °C, and its predicted density is 1.009±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 0.24±0.50 .Scientific Research Applications
Energetic Materials Synthesis
Compounds similar to "3-Hexyl-1,2-oxazol-5-amine" have been explored for their potential in creating high-performing energetic materials. For instance, the amination of energetic anions has led to materials with explosive performances comparable to conventional explosives, showing their potential in military and civil applications (Klapötke, Piercey, & Stierstorfer, 2012).
Advanced Pharmaceutical Intermediates
Research has demonstrated the synthesis and biological evaluation of N-aryl-5-aryloxazol-2-amine derivatives as inhibitors for 5-lipoxygenase, a key enzyme in leukotriene synthesis. These findings suggest potential therapeutic applications in treating inflammation-related diseases, such as asthma and rheumatoid arthritis (Suh, Yum, & Cho, 2015).
Material Science and Polymer Modification
Poly vinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various amine compounds, including those related to "3-Hexyl-1,2-oxazol-5-amine". This research indicates the potential of such compounds in enhancing the properties of materials for medical applications, due to their improved thermal stability and promising biological activities (Aly & El-Mohdy, 2015).
Heterocyclic Compound Synthesis
Studies on the synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives have opened new pathways for producing pharmaceutical compounds and amino alcohols, showcasing the versatility of oxazol-5-amine related compounds in synthesizing complex molecular structures (Ella-Menye, Sharma, & Wang, 2005).
Future Directions
properties
IUPAC Name |
3-hexyl-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-2-3-4-5-6-8-7-9(10)12-11-8/h7H,2-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQMIPHJIRGIJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NOC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hexyl-1,2-oxazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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